![molecular formula C19H24N2O B14317899 Bis{2-[(dimethylamino)methyl]phenyl}methanone CAS No. 108346-80-1](/img/structure/B14317899.png)
Bis{2-[(dimethylamino)methyl]phenyl}methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis{2-[(dimethylamino)methyl]phenyl}methanone, also known as Michler’s ketone, is an organic compound with the formula C17H20N2O. It is a colorless solid that is used as an intermediate in the production of dyes and pigments. This compound is particularly notable for its role in the synthesis of various dyes, including methyl violet and crystal violet .
Méthodes De Préparation
The synthesis of Bis{2-[(dimethylamino)methyl]phenyl}methanone typically involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene. The reaction can be represented as follows :
[ \text{COCl}_2 + 2 \text{C}_6\text{H}_5\text{NMe}_2 \rightarrow (\text{Me}_2\text{NC}_6\text{H}_4)_2\text{CO} + 2 \text{HCl} ]
In industrial settings, the production methods are similar but scaled up to accommodate larger quantities. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Bis{2-[(dimethylamino)methyl]phenyl}methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can undergo electrophilic substitution reactions due to the presence of electron-donating dimethylamino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Bis{2-[(dimethylamino)methyl]phenyl}methanone has a wide range of applications in scientific research:
Chemistry: It is used as a photosensitizer in photochemical reactions due to its strong absorption properties.
Biology: It serves as a fluorescent dye in biological staining techniques.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.
Industry: It is a key intermediate in the production of dyes and pigments for textiles, paper, and leather
Mécanisme D'action
The mechanism by which Bis{2-[(dimethylamino)methyl]phenyl}methanone exerts its effects is primarily through its role as a photosensitizer. It absorbs light energy and transfers it to other molecules, initiating photochemical reactions. This property is utilized in various applications, including the synthesis of complex organic compounds and the development of photodynamic therapy agents .
Comparaison Avec Des Composés Similaires
Bis{2-[(dimethylamino)methyl]phenyl}methanone is unique due to its strong electron-donating dimethylamino groups, which enhance its reactivity in electrophilic substitution reactions. Similar compounds include:
Benzophenone: Lacks the dimethylamino groups, making it less reactive in certain reactions.
4,4’-Bis(dimethylamino)benzophenone: Similar structure but with different substitution patterns, affecting its reactivity and applications
These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
108346-80-1 |
|---|---|
Formule moléculaire |
C19H24N2O |
Poids moléculaire |
296.4 g/mol |
Nom IUPAC |
bis[2-[(dimethylamino)methyl]phenyl]methanone |
InChI |
InChI=1S/C19H24N2O/c1-20(2)13-15-9-5-7-11-17(15)19(22)18-12-8-6-10-16(18)14-21(3)4/h5-12H,13-14H2,1-4H3 |
Clé InChI |
NNOMRSXMHKBSML-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=CC=CC=C1C(=O)C2=CC=CC=C2CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


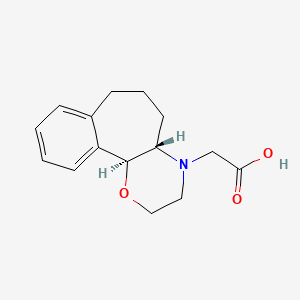
silanol](/img/structure/B14317819.png)
![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
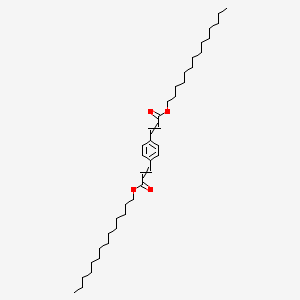
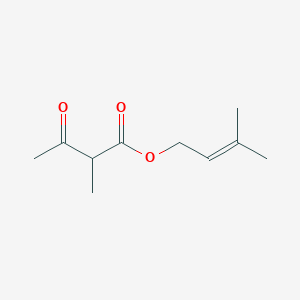
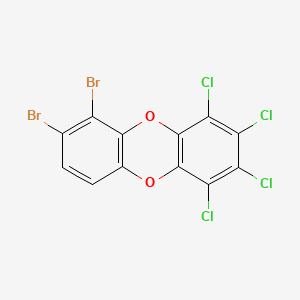
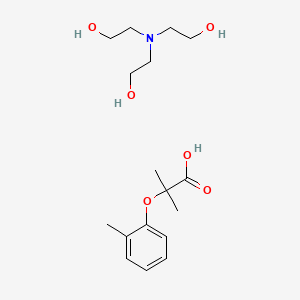
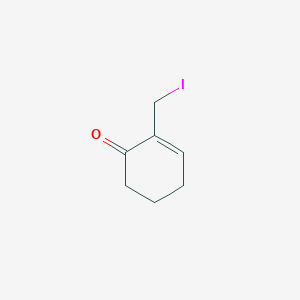
![1-[2-(Methylsulfanyl)phenyl]-2-(triphenyl-lambda~5~-phosphanylidene)propan-1-one](/img/structure/B14317876.png)
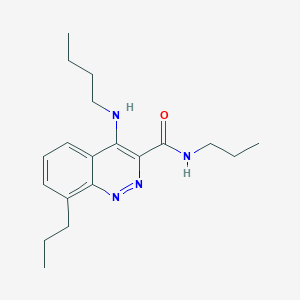
![3-(6-Methyloctyl)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14317887.png)
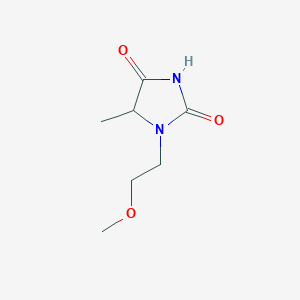
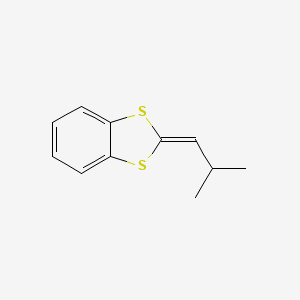
![{[1-(Benzenesulfonyl)cyclohexyl]methyl}benzene](/img/structure/B14317912.png)
